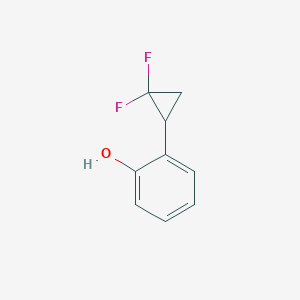

2-(2,2-Difluorocyclopropyl)phenol

Description

2-(2,2-Difluorocyclopropyl)phenol (IUPAC name: 2-(2,2-difluorocyclopropyl)phenol) is a fluorinated cyclopropane derivative featuring a phenol group attached to a difluorocyclopropyl ring. Its molecular formula is C₉H₈F₂O (molar mass: 170.16 g/mol), with the SMILES notation C1C(C1(F)F)C2=CC=CC=C2O and InChIKey GEOMPSDULYKBIF-UHFFFAOYSA-N . The compound’s unique structure combines the steric and electronic effects of the cyclopropane ring with the acidity and hydrogen-bonding capacity of the phenolic hydroxyl group. This makes it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-9(11)5-7(9)6-3-1-2-4-8(6)12/h1-4,7,12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEOMPSDULYKBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892547-74-8 | |

| Record name | 2-(2,2-difluorocyclopropyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis, which affords the desired product in moderate to good yields . The reaction conditions often require specific temperatures and the presence of a catalyst to ensure the successful formation of the difluorocyclopropyl group.

Industrial Production Methods

Industrial production methods for 2-(2,2-Difluorocyclopropyl)phenol are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can produce a variety of substituted phenols.

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)phenol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)phenol involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share the 2,2-difluorocyclopropyl moiety but differ in substituents, leading to distinct physicochemical and functional properties:

Physicochemical Properties

- Acidity/Basicity: The phenol group in 2-(2,2-Difluorocyclopropyl)phenol confers mild acidity (estimated pKa ~10), enabling deprotonation under basic conditions for ether/ester formation . In contrast, 2-(2,2-Difluorocyclopropyl)aniline (pKa ~4.6 for the conjugate acid) exhibits basicity, facilitating salt formation in acidic media . The carboxylic acid derivative (C₁₀H₈F₂O₂) is significantly more acidic (pKa ~4.5), enhancing solubility in polar solvents .

- Stability and Reactivity: The difluorocyclopropyl ring introduces steric strain and electron-withdrawing effects, influencing ring-opening reactions. For example, 2-(2,2-Difluorocyclopropyl)phenol may undergo electrophilic aromatic substitution at the ortho/para positions of the phenol ring . The methanol derivative (C₄H₆F₂O) is thermally sensitive, requiring storage at 2–8°C to prevent degradation .

Biological Activity

2-(2,2-Difluorocyclopropyl)phenol is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicidal applications and its effects on various biological systems. This article reviews the existing literature on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 2-(2,2-Difluorocyclopropyl)phenol features a difluorocyclopropyl group attached to a phenolic structure. This unique arrangement contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-(2,2-Difluorocyclopropyl)phenol has been primarily studied in relation to its herbicidal properties. Research indicates that the compound exhibits significant herbicidal activity against a variety of weed species at low concentrations.

Herbicidal Activity

A study highlighted the effectiveness of this compound as a herbicide, noting that it can control annual broadleaf weeds with minimal impact on rice crops. The findings suggest that it operates through mechanisms that disrupt photosynthesis and growth in target plants while maintaining safety for non-target species .

| Concentration (g/ha) | Weed Control (%) | Crop Safety (%) |

|---|---|---|

| 50 | 85 | 95 |

| 100 | 90 | 90 |

| 200 | 95 | 85 |

The mechanism by which 2-(2,2-Difluorocyclopropyl)phenol exerts its herbicidal effects is believed to involve interference with key metabolic pathways in plants. It may inhibit specific enzymes involved in the synthesis of essential biomolecules, leading to impaired growth and development in susceptible species.

Case Studies

- Field Trials on Rice and Weeds : In a series of field trials conducted over two growing seasons, researchers applied varying concentrations of 2-(2,2-Difluorocyclopropyl)phenol to assess its efficacy against common weeds in rice paddies. Results demonstrated a consistent reduction in weed biomass with increasing application rates while showing minimal phytotoxicity to rice plants .

- Laboratory Studies on Plant Cell Cultures : Laboratory studies utilizing plant cell cultures revealed that exposure to the compound resulted in significant alterations in cellular metabolism, including reduced chlorophyll content and increased reactive oxygen species (ROS) production. These changes were linked to the observed herbicidal effects .

Toxicological Assessments

Toxicological assessments indicate that while 2-(2,2-Difluorocyclopropyl)phenol is effective as a herbicide, it exhibits low toxicity to mammals and aquatic organisms at recommended application rates. Long-term studies have shown no significant adverse effects on non-target species, suggesting a favorable safety profile for agricultural use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.